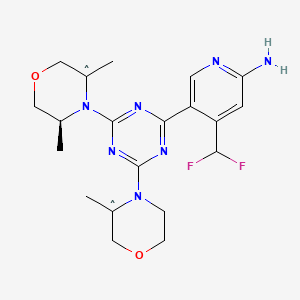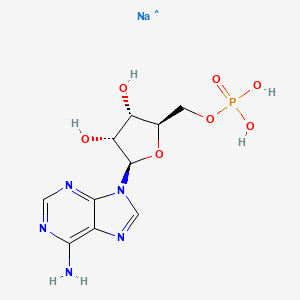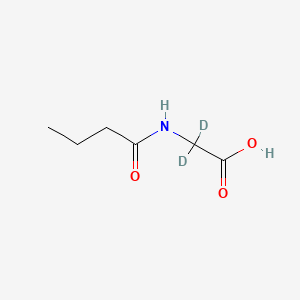
N-Butyrylglycine-2,2-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyrylglycine-2,2-D2, also known as N-Butyrylglycine-d2, is a labeled version of N-Butyrylglycine. It is an acyl glycine, which are minor metabolites of fatty acids. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyrylglycine-2,2-D2 can be synthesized through the reaction of butyryl chloride with glycine in the presence of a deuterium source. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyrylglycine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyryl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions
Major Products
Oxidation: Butyric acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Various substituted glycines
Wissenschaftliche Forschungsanwendungen
N-Butyrylglycine-2,2-D2 is widely used in scientific research due to its labeled nature:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in diagnostic assays and as a biomarker for certain metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental monitoring
Wirkmechanismus
The mechanism of action of N-Butyrylglycine-2,2-D2 involves its role as a minor metabolite in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from acyl-CoA to glycine. This process is crucial in the detoxification of fatty acids and in the regulation of energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Propionylglycine
- N-Acetylglycine
- N-Cinnamoylglycine
- N-Isovalerylglycine
Uniqueness
N-Butyrylglycine-2,2-D2 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing metabolic pathways and in studies requiring stable isotope labeling. This property distinguishes it from other similar compounds that do not contain deuterium .
Eigenschaften
CAS-Nummer |
1219799-10-6 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-(butanoylamino)-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2 |
InChI-Schlüssel |
WPSSBBPLVMTKRN-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCC |
Kanonische SMILES |
CCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


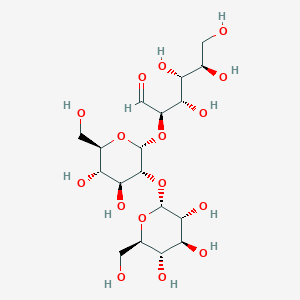
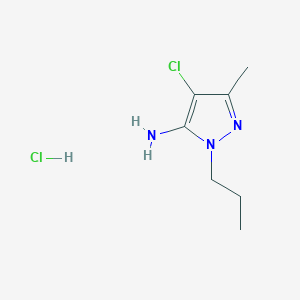
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
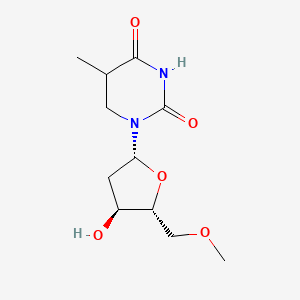
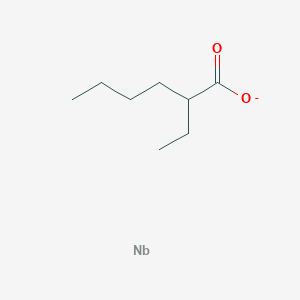
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
